H-D-Phe-Pna

Übersicht

Beschreibung

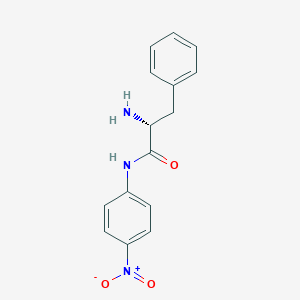

H-D-Phenylalanyl-p-nitroanilide, commonly referred to as H-D-Phe-Pna, is a chromogenic substrate used primarily in biochemical assays to measure the activity of proteolytic enzymes, particularly thrombin. This compound is designed to mimic the natural substrates of these enzymes, allowing for precise and quantitative analysis of their activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phenylalanyl-p-nitroanilide involves the coupling of D-phenylalanine with p-nitroaniline. The process typically includes the following steps:

Protection of Functional Groups: The amino group of D-phenylalanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

Coupling Reaction: The protected D-phenylalanine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting group is removed under acidic conditions to yield the final product, H-D-Phenylalanyl-p-nitroanilide.

Industrial Production Methods

Industrial production of H-D-Phenylalanyl-p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure its suitability for biochemical assays.

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Phenylalanyl-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The key reactions include:

Hydrolysis: The peptide bond between D-phenylalanine and p-nitroaniline is cleaved by enzymes such as thrombin, releasing p-nitroaniline.

Oxidation and Reduction: While less common, the nitro group in p-nitroaniline can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Enzymatic Hydrolysis: Enzymes like thrombin are used under physiological conditions (pH 7.4, 37°C) to catalyze the hydrolysis of H-D-Phenylalanyl-p-nitroanilide.

Chemical Hydrolysis: Strong acids or bases can also hydrolyze the compound, although this is less specific compared to enzymatic hydrolysis.

Major Products

The primary product of the enzymatic hydrolysis of H-D-Phenylalanyl-p-nitroanilide is p-nitroaniline, which can be detected spectrophotometrically due to its distinct absorbance at 405 nm.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Peptide Nucleic Acids (PNAs) : H-D-Phe-Pna has been utilized in the development of peptide nucleic acids, which are synthetic polymers that mimic DNA or RNA. PNAs can hybridize with nucleic acids and are employed in various detection methods, including capillary electrophoresis-based assays. These methods leverage the stability and binding affinity of PNAs to identify and quantify nucleic acid species in gene therapy products, enhancing analytical capabilities in molecular biology .

Enzymatic Assays : this compound serves as a substrate in assays to study proteolytic enzymes such as thrombin. The compound's structure allows it to be hydrolyzed by thrombin, providing insights into enzyme kinetics and inhibition mechanisms. Studies have demonstrated that various inhibitors can affect the amidolytic activity of thrombin when using this compound as a substrate, making it valuable for understanding blood coagulation processes .

Therapeutic Applications

Fibrinolytic Activity : Research indicates that compounds related to this compound can enhance fibrinolytic activity through the release of tissue plasminogen activators (tPA) from vascular endothelial cells. For instance, studies have shown that certain culture solutions containing nattokinase can significantly increase tPA activity when combined with this compound derivatives. This suggests potential applications in thrombolytic therapy for conditions such as stroke or myocardial infarction .

Drug Development : The unique properties of this compound make it a candidate for drug design, particularly in developing inhibitors for serine proteases involved in coagulation. Its structural characteristics allow researchers to modify and optimize compounds for improved efficacy against specific targets within the coagulation cascade .

Case Studies

Wirkmechanismus

H-D-Phenylalanyl-p-nitroanilide acts as a substrate for proteolytic enzymes. The mechanism involves:

Enzyme-Substrate Binding: The enzyme binds to the substrate at its active site, forming an enzyme-substrate complex.

Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline.

Product Release: The enzyme releases the products, regenerating the active site for subsequent reactions.

The molecular targets of H-D-Phenylalanyl-p-nitroanilide are the active sites of proteolytic enzymes, and the pathways involved include the coagulation cascade and fibrinolysis.

Vergleich Mit ähnlichen Verbindungen

H-D-Phenylalanyl-p-nitroanilide is unique in its specificity for thrombin and other serine proteases. Similar compounds include:

H-D-Prolyl-Phenylalanyl-Arginine-p-nitroanilide: Used for measuring plasma kallikrein and factor XIIa activity.

H-D-Valyl-Leucyl-Arginine-p-nitroanilide: A substrate for trypsin and other serine proteases.

H-D-Isoleucyl-Glutamyl-Glycyl-Arginine-p-nitroanilide: Used for factor Xa activity assays.

These compounds share a common feature of having a p-nitroaniline group, which allows for chromogenic detection, but differ in their peptide sequences, conferring specificity for different enzymes.

Biologische Aktivität

H-D-Phe-Pna, or N-(2,4-dimethylphenyl)-L-phenylalanine-p-nitroanilide, is a synthetic peptide that has garnered attention for its biological activity, particularly in relation to enzymatic assays and as a substrate in protease studies. This article explores the compound's biological activity, its applications in research, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- CAS Number : 160192-34-7

This compound functions primarily as a chromogenic substrate for various proteases, including thrombin. The hydrolysis of this compound releases p-nitroaniline, which can be quantitatively measured at 405 nm. This property allows for sensitive detection of proteolytic activity in biological samples.

Enzymatic Assays

This compound is utilized in assays to measure the activity of serine proteases. The substrate specificity and kinetic parameters have been extensively studied, revealing its effectiveness in detecting thrombin activity.

| Substrate | K (μM) | k_cat (s⁻¹) | k_cat/K (M⁻¹ s⁻¹) |

|---|---|---|---|

| This compound | 55.7 ± 6.7 | 0.0053 ± 0.0002 | 95.2 ± 9.5 |

| Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA | 297 ± 45 | 0.0091 ± 0.0006 | 30.6 ± 3.1 |

| H-D-Val-Leu-Lys-pNA | 209 ± 189 | 0.031 ± 0.002 | 14.8 ± 1.0 |

This table summarizes the kinetic parameters obtained from hydrolysis studies, highlighting the substrate's efficiency and preference for specific amino acid residues.

Case Studies and Applications

- Thrombin Activity Measurement : this compound has been employed in clinical settings to evaluate thrombin activity in plasma samples, aiding in the diagnosis of coagulopathies.

- Protease Inhibition Studies : Research has demonstrated that this compound can be used to assess the inhibitory effects of various compounds on protease activity, providing insights into potential therapeutic agents.

Research Findings

Recent studies have shown that this compound exhibits significant potential as a tool for monitoring proteolytic activities in various biological processes:

- Sensitivity : The assay using this compound is noted for its high sensitivity and specificity towards thrombin, making it an ideal candidate for anticoagulant therapy monitoring.

- Versatility : Beyond thrombin assays, this compound is useful in studies involving other serine proteases, contributing to a broader understanding of proteolytic mechanisms in health and disease.

Eigenschaften

IUPAC Name |

(2R)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428590 | |

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-18-8 | |

| Record name | H-D-Phe-Pna | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.